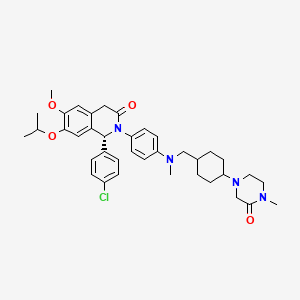

NVP-CGM097 (stereoisomer)

描述

属性

分子式 |

C38H47ClN4O4 |

|---|---|

分子量 |

659.3 g/mol |

IUPAC 名称 |

(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1 |

InChI 键 |

CLRSLRWKONPSRQ-DUZTVQHZSA-N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Stereoisomer-Specific Mechanism of Action of NVP-CGM097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer-specific mechanism of action of NVP-CGM097, a potent and selective inhibitor of the p53-MDM2 interaction. This document details the differential activity of its stereoisomers, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Introduction

NVP-CGM097 is a dihydroisoquinolinone derivative that reactivates the tumor suppressor protein p53 by inhibiting its interaction with its primary negative regulator, MDM2.[1] In many cancers with wild-type p53, the function of p53 is abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. NVP-CGM097 acts by binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction, leading to p53 stabilization, and subsequent activation of p53-dependent downstream pathways, including cell cycle arrest and apoptosis.[2][3] The clinical development of NVP-CGM097 has been supported by its favorable drug-like properties and its on-target toxicological profile in preclinical studies.[4]

The activity of NVP-CGM097 is highly dependent on its stereochemistry. The molecule possesses a chiral center at the C1 position of the isoquinolinone core, and its biological activity resides almost exclusively in the (S)-enantiomer.

Stereoisomer-Specific Mechanism of Action

The differential activity between the stereoisomers of NVP-CGM097 is stark, with the (S)-enantiomer being orders of magnitude more potent than the (R)-enantiomer. This is attributed to the specific three-dimensional conformation required for optimal binding within the hydrophobic pocket of MDM2.

The p53-binding pocket of MDM2 has three key hydrophobic sub-pockets that accommodate the Phe19, Trp23, and Leu26 residues of p53. NVP-CGM097 is designed to mimic these interactions. The (S)-configuration at the C1 position allows the para-chlorophenyl group to optimally occupy one of these critical binding pockets, leading to high-affinity binding. Conversely, the (R)-configuration results in a steric clash and a significant loss of binding affinity.

The high-affinity binding of the (S)-enantiomer of NVP-CGM097 to MDM2 effectively disrupts the p53-MDM2 complex. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively. The inactive (R)-enantiomer fails to effectively inhibit the p53-MDM2 interaction, and therefore does not trigger this downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and selectivity of NVP-CGM097 and its stereoisomers.

Table 1: Stereoisomer Activity against MDM2

| Compound | Target | Assay | IC50 |

| C1-(S)-stereoisomer precursor | MDM2 | TR-FRET | 2.3 nM |

| C1-(R)-stereoisomer precursor | MDM2 | TR-FRET | 1.17 µM |

Data for precursor molecules of NVP-CGM097.

Table 2: NVP-CGM097 (S-enantiomer) Activity and Selectivity

| Compound | Target | Assay | IC50 / Ki | Selectivity |

| NVP-CGM097 | MDM2 | TR-FRET | 1.7 nM (IC50) | >1000-fold vs MDM4 |

| NVP-CGM097 | MDM2 | - | 1.3 nM (Ki) | - |

| NVP-CGM097 | MDM4 | TR-FRET | >2 µM (IC50) | - |

Table 3: NVP-CGM097 Cellular Activity

| Cell Line | p53 Status | Assay | GI50 |

| SJSA-1 | Wild-type | Proliferation | 0.94 µM |

| SAOS-2 | Null | Proliferation | >30 µM |

Table 4: NVP-CGM097 Binding Kinetics to MDM2

| Parameter | Value |

| Association Rate (Kon) | 37 x 10^6 M-1.s-1 |

| Dissociation Rate (Koff) | 0.071 s-1 |

Experimental Protocols

A key step in the synthesis of NVP-CGM097 is the asymmetric synthesis of the (S)-isoquinolinone intermediate. This is achieved through a multi-step process that utilizes a chiral auxiliary to control the stereochemistry. A pivotal reaction is the enantioselective addition of a p-chlorophenyl group to a sulfinylimine intermediate, catalyzed by a rhodium complex. This step establishes the crucial (S)-configuration at the C1 position with high diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group and cyclization yields the desired (S)-isoquinolinone intermediate with a high enantiomeric excess. This intermediate is then carried forward to produce the final NVP-CGM097 compound.

This assay is used to measure the inhibition of the p53-MDM2 interaction in a biochemical format.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

-

Serially dilute NVP-CGM097 stereoisomers in the assay buffer.

-

Prepare a solution containing biotinylated p53 peptide and GST-tagged MDM2 protein in the assay buffer.

-

Prepare a detection mixture containing Europium-labeled anti-GST antibody and Streptavidin-XL665 in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the serially diluted NVP-CGM097 stereoisomers.

-

Add the p53-MDM2 protein mixture to each well.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

-

Add the detection mixture to each well.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at 620 nm (Europium emission) and 665 nm (XL665 emission) after excitation at 320 nm using a TR-FRET compatible plate reader.

-

Calculate the FRET ratio (665 nm / 620 nm).

-

Plot the FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay determines the effect of NVP-CGM097 stereoisomers on the proliferation of the MDM2-amplified, p53 wild-type osteosarcoma cell line, SJSA-1.

Protocol:

-

Cell Culture:

-

Maintain SJSA-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

-

Assay Procedure:

-

Trypsinize and count the SJSA-1 cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the NVP-CGM097 stereoisomers in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement (e.g., using WST-1 reagent):

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

This protocol outlines the assessment of NVP-CGM097's in vivo efficacy and its effect on p53 pathway biomarkers in a tumor xenograft model.

Protocol:

-

Xenograft Model Establishment:

-

Implant human cancer cells with wild-type p53 (e.g., SJSA-1) subcutaneously into immunocompromised mice.

-

Monitor tumor growth until tumors reach a specified size.

-

-

Drug Administration:

-

Randomize mice into treatment groups (vehicle control, NVP-CGM097).

-

Administer NVP-CGM097 orally at a predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

-

Pharmacodynamic Biomarker Analysis:

Conclusion

The therapeutic potential of NVP-CGM097 as a reactivator of p53 is critically dependent on its stereochemistry. The (S)-enantiomer is a highly potent inhibitor of the p53-MDM2 interaction, leading to the activation of the p53 signaling pathway and subsequent anti-tumor effects. In contrast, the (R)-enantiomer is significantly less active due to its inability to bind effectively to the MDM2 protein. This stereospecificity underscores the importance of precise, three-dimensional molecular interactions in targeted drug design and highlights the necessity of enantioselective synthesis and characterization in the development of such therapeutic agents. The experimental protocols detailed herein provide a framework for the continued investigation and development of MDM2 inhibitors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SJSA-1 Cells [cytion.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Asymmetric Synthesis of NVP-CGM097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which has entered clinical trials for the treatment of p53 wild-type tumors.[1][2] The therapeutic efficacy of NVP-CGM097 is critically dependent on its stereochemistry, with the (S)-configuration at the C1 position of the dihydroisoquinolinone core being essential for its high binding affinity to MDM2.[1] This technical guide provides an in-depth overview of the asymmetric synthesis of the clinically relevant stereoisomer of NVP-CGM097, based on the pivotal work published by Holzer and colleagues. The synthesis of other stereoisomers of NVP-CGM097 has not been reported in the scientific literature.

Core Synthetic Strategy

The asymmetric synthesis of NVP-CGM097 is a convergent process that involves the preparation of a key chiral dihydroisoquinolinone intermediate and a functionalized side chain, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. The stereochemistry of the final molecule is controlled through a diastereoselective addition to a chiral sulfinylimine.

Asymmetric Synthesis of the (S)-Dihydroisoquinolinone Core

The enantiomerically pure (S)-dihydroisoquinolinone core is synthesized in a five-step sequence starting from commercially available materials. The key stereochemistry-defining step is the rhodium-catalyzed addition of an arylstannane to a chiral sulfinylimine.

Experimental Protocols and Quantitative Data

Table 1: Synthesis of the (S)-Dihydroisoquinolinone Core

| Step | Reaction | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| 1 | Alkylation | (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester, 2-bromopropane (B125204), K₂CO₃, DMF, 60 °C | Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate | 95% | N/A |

| 2 | Formylation | Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate, Cl₂CH(OMe), TiCl₄, CH₂Cl₂, 0 °C to rt | Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate | 75% | N/A |

| 3 | Sulfinylimine Formation | Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate, (S)-2-methylpropane-2-sulfinamide, CuSO₄, CH₂Cl₂, rt | (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate | 98% | >99:1 d.r. |

| 4 | Diastereoselective Arylation | (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate, (4-chlorophenyl)tributylstannane, [Rh(cod)(MeCN)₂]BF₄, Dioxane, 80 °C | Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate | 85% | 96:4 d.r. |

| 5 | Cyclization and Sulfinyl Group Cleavage | Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate, HCl in Dioxane, then NaHCO₃ | (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 95% | 92% e.e. |

Detailed Methodologies

Step 1: Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

To a solution of (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester (1.0 eq) in DMF was added K₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the product.

Step 2: Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate

To a solution of ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate (1.0 eq) in CH₂Cl₂ at 0 °C was added TiCl₄ (1.1 eq). Dichloro(methoxy)methane (1.2 eq) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with CH₂Cl₂. The combined organic layers were washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Step 3: (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate

A mixture of ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate (1.0 eq), (S)-2-methylpropane-2-sulfinamide (1.1 eq), and CuSO₄ (1.5 eq) in CH₂Cl₂ was stirred at room temperature for 24 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure to give the desired sulfinylimine.

Step 4: Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate

A mixture of the (S,E)-sulfinylimine (1.0 eq), (4-chlorophenyl)tributylstannane (1.5 eq), and [Rh(cod)(MeCN)₂]BF₄ (0.1 eq) in dioxane was heated at 80 °C for 12 hours under an inert atmosphere. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the product as a mixture of diastereomers.

Step 5: (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

To a solution of the diastereomeric mixture from the previous step (1.0 eq) in dioxane was added a 4 M solution of HCl in dioxane (5.0 eq). The mixture was stirred at room temperature for 1 hour. The solvent was evaporated, and the residue was dissolved in methanol. Saturated aqueous NaHCO₃ solution was added until a pH of 8-9 was reached, and the mixture was stirred for 2 hours. The resulting precipitate was collected by filtration, washed with water, and dried to afford the enantiomerically enriched dihydroisoquinolinone. The enantiomeric excess was determined by chiral HPLC analysis.

Synthesis of the Side Chain

The synthesis of the piperazine-containing side chain is achieved through a multi-step sequence involving reductive amination and standard functional group manipulations.

Final Assembly of NVP-CGM097

The final steps of the NVP-CGM097 synthesis involve the coupling of the chiral dihydroisoquinolinone core with the side chain, followed by deprotection and salt formation.

Visualizations

Signaling Pathway

Caption: NVP-CGM097 inhibits the p53-MDM2 interaction.

Experimental Workflow

Caption: Workflow for the asymmetric synthesis of the chiral core.

Conclusion

The asymmetric synthesis of NVP-CGM097 has been successfully established, enabling the production of the enantiomerically pure clinical candidate. The key to the stereochemical control lies in a diastereoselective rhodium-catalyzed arylation of a chiral sulfinylimine intermediate. This robust synthetic route provides a reliable method for the preparation of NVP-CGM097 for further pre-clinical and clinical investigations. The lack of published information on the synthesis of other stereoisomers highlights the focused effort on developing the most biologically active compound.

References

The Discovery and Development of NVP-CGM097: A Potent and Selective MDM2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of NVP-CGM097, a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This document details the mechanism of action, key experimental data, and methodologies employed in its journey from a virtual screening hit to a clinical candidate for the treatment of p53 wild-type tumors.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In approximately 50% of human cancers, the p53 pathway is inactivated through mutations in the TP53 gene.[1] In the remaining cancers with wild-type p53, its tumor-suppressive function is often abrogated by the over-expression of its primary negative regulator, the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog).[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4]

The discovery of small molecules that can inhibit the p53-MDM2 interaction represents a promising therapeutic strategy to reactivate p53 in cancer cells harboring wild-type p53.[5][6] NVP-CGM097 emerged from a drug discovery program aimed at identifying novel, potent, and selective inhibitors of this critical protein-protein interaction.[1][7]

Mechanism of Action

NVP-CGM097 is a dihydroisoquinolinone derivative that acts as a potent and selective inhibitor of the MDM2-p53 interaction.[1][8] By binding to the p53-binding pocket on MDM2, NVP-CGM097 effectively blocks the interaction between the two proteins.[9] This disruption leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of its target genes, ultimately resulting in cell-cycle arrest and apoptosis in p53 wild-type tumor cells.[10][11]

Below is a diagram illustrating the signaling pathway and the mechanism of action of NVP-CGM097.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of NVP-CGM097.

Quantitative Data Summary

The following tables summarize the key quantitative data for NVP-CGM097, including its biochemical potency, cellular activity, and pharmacokinetic properties in various preclinical species.

Table 1: In Vitro Potency and Selectivity of NVP-CGM097

| Parameter | NVP-CGM097 | Nutlin-3a (Reference) | Assay | Reference(s) |

| MDM2 Binding (IC50) | 1.7 nM | 8.0 nM | TR-FRET | [1] |

| MDM2 Binding (Ki) | 1.3 nM | - | Not Specified | [9][10] |

| MDM4 Binding (IC50) | 2000 nM | - | TR-FRET | [1] |

| p53 Nuclear Translocation (IC50) | 0.224 µM | - | High-Content Imaging | [9] |

Table 2: Cellular Proliferation Inhibition (GI50) of NVP-CGM097 in Cancer Cell Lines

| Cell Line | p53 Status | GI50 (µM) | Reference(s) |

| SJSA-1 (Osteosarcoma) | Wild-Type | ~0.35 - 0.60 µM | [1] |

| GOT1 (Neuroendocrine) | Wild-Type | 1.84 µM (144h) | |

| BON1 (Neuroendocrine) | Mutated | Resistant | |

| NCI-H727 (Neuroendocrine) | Mutated | Resistant | |

| KB-3-1 (Cervical Cancer) | Wild-Type | 44.03 µM | [12] |

| KB-C2 (Cervical Cancer) | Wild-Type | 45.54 µM | [12] |

| SW620 (Colorectal Cancer) | Mutated | 25.20 µM | [12] |

| SW620/Ad300 (Colorectal Cancer) | Mutated | 17.05 µM | [12] |

Table 3: Pharmacokinetic Parameters of NVP-CGM097 in Preclinical Species

| Species | Route | Dose | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Reference(s) |

| Mouse (OF-1) | IV | - | 5 | - | - | - | [1] |

| PO | - | - | - | - | - | [1] | |

| Rat (Sprague-Dawley) | IV | - | 7 | - | - | - | [1] |

| PO | - | - | - | - | - | [1] | |

| Dog (Beagle) | IV | - | 3 | - | - | - | [1] |

| PO | - | - | - | - | - | [1] | |

| Monkey (Cynomolgus) | IV | - | 4 | - | - | - | [1] |

| PO | - | - | - | - | - | [1] |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Dashes indicate data not specified in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the evaluation of NVP-CGM097.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the in vitro potency of NVP-CGM097 in inhibiting the p53-MDM2 interaction.

-

Principle: The assay measures the proximity of a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., MDM2) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., a p53-derived peptide). Inhibition of the interaction by a compound like NVP-CGM097 leads to a decrease in the FRET signal.

-

Materials:

-

Recombinant human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled streptavidin (donor)

-

XL665-labeled anti-tag antibody specific for tagged MDM2 (acceptor)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Tween-20)

-

384-well low-volume black plates

-

NVP-CGM097 and reference compounds

-

-

Procedure:

-

Prepare serial dilutions of NVP-CGM097 in DMSO and then in assay buffer.

-

Add a fixed concentration of MDM2 protein and the p53-derived peptide to the wells of the 384-well plate.

-

Add the diluted NVP-CGM097 or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Add a mixture of the donor and acceptor fluorophores.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

These assays were conducted to evaluate the anti-proliferative activity of NVP-CGM097 in various cancer cell lines.

-

Principle: The viability of cancer cells is measured after treatment with NVP-CGM097 for a defined period. Assays like MTT or WST-1 measure the metabolic activity of viable cells, which is proportional to the cell number.

-

Materials:

-

Cancer cell lines (e.g., SJSA-1, GOT1)

-

Complete cell culture medium

-

96-well cell culture plates

-

NVP-CGM097

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Plate reader

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of NVP-CGM097 or vehicle control.

-

Incubate the plates for a specified duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the MTT or WST-1 reagent to each well and incubate for a further 2-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.

-

Western Blotting for p53 Pathway Activation

This technique was used to confirm the mechanism of action of NVP-CGM097 by assessing the levels of p53 and its downstream target proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Materials:

-

p53 wild-type cancer cells

-

NVP-CGM097

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with NVP-CGM097 at various concentrations or for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

In Vivo Xenograft Studies

These studies were performed to evaluate the anti-tumor efficacy of NVP-CGM097 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with NVP-CGM097, and the tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line with wild-type p53 (e.g., SJSA-1)

-

Matrigel (optional, to aid tumor formation)

-

NVP-CGM097 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells in PBS or with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer NVP-CGM097 or vehicle control orally at a predetermined dose and schedule (e.g., daily or three times a week).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the discovery and evaluation of NVP-CGM097.

Caption: A simplified workflow for the discovery and development of NVP-CGM097.

Caption: The preclinical evaluation workflow for NVP-CGM097.

Clinical Development

NVP-CGM097 has advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring wild-type p53.[1][7][13] These trials are crucial in determining the therapeutic potential of this novel MDM2 inhibitor in a clinical setting.

Conclusion

The discovery and development of NVP-CGM097 exemplify a successful structure-based drug design and optimization campaign targeting a challenging protein-protein interaction. With its potent and selective inhibition of the p53-MDM2 interaction, favorable preclinical profile, and advancement into clinical trials, NVP-CGM097 holds promise as a novel therapeutic agent for patients with p53 wild-type cancers. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies | Semantic Scholar [semanticscholar.org]

- 6. karger.com [karger.com]

- 7. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of NVP-CGM097 Stereoisomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of the stereoisomers of NVP-CGM097, a potent and selective inhibitor of the p53-MDM2 interaction currently under clinical investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Core Data Presentation

Table 1: In Vitro Potency of NVP-CGM097 Stereoisomers

| Stereoisomer | Biochemical Assay (TR-FRET) IC50 |

| C1-(S)-stereoisomer | 2.3 nM |

| C1-(R)-stereoisomer | 1.17 µM |

Data sourced from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring the inhibition of the p53-MDM2 interaction.

Table 2: Preclinical Pharmacokinetic Parameters of NVP-CGM097

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Mouse (OF-1) | i.v. | 1 | 5 | 0.8 | 2.6 | - |

| p.o. | 10 | - | - | - | 70 | |

| Rat (Sprague-Dawley) | i.v. | 1 | 7 | 1.0 | 2.3 | - |

| p.o. | 10 | - | - | - | 80 | |

| Dog (Beagle) | i.v. | 0.5 | 3 | 1.1 | 4.8 | - |

| p.o. | 2 | - | - | - | 100 | |

| Monkey (Cynomolgus) | i.v. | 0.5 | 4 | 1.2 | 4.5 | - |

| p.o. | 2 | - | - | - | 100 |

CL: Total blood clearance; Vss: Volume of distribution at steady state; t1/2: Elimination half-life; F: Oral bioavailability. Note: This data represents the pharmacokinetic profile of NVP-CGM097 and does not differentiate between its stereoisomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

This assay was employed to determine the in vitro potency of NVP-CGM097 stereoisomers in inhibiting the p53-MDM2 interaction.

-

Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compounds (NVP-CGM097 stereoisomers).

-

Assay Principle: The assay measures the proximity of the fluorescently labeled p53 peptide to the MDM2 protein. Inhibition of the p53-MDM2 interaction by the test compound leads to a decrease in the FRET signal.

-

Procedure:

-

A solution of MDM2 protein and the p53 peptide is prepared in an appropriate assay buffer.

-

Serial dilutions of the test compounds are added to the wells of a microtiter plate.

-

The MDM2/p53 peptide solution is then added to the wells.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of the p53-MDM2 interaction, are calculated from the dose-response curves.

Cellular p53 Redistribution Assay

This cell-based assay was utilized to confirm the ability of NVP-CGM097 to inhibit the p53-MDM2 interaction within a cellular context.

-

Cell Line: A human cell line with wild-type p53 (e.g., SJSA-1) is used.

-

Principle: In unstressed cells, p53 is predominantly located in the cytoplasm due to its interaction with MDM2, which promotes its nuclear export and degradation. Inhibition of the p53-MDM2 interaction leads to the accumulation of p53 in the nucleus.

-

Procedure:

-

Cells are seeded in a multi-well plate suitable for high-content imaging.

-

The cells are treated with various concentrations of the test compound.

-

After a defined incubation period, the cells are fixed and permeabilized.

-

The cells are then stained with an antibody specific for p53 and a nuclear counterstain (e.g., DAPI).

-

Images are acquired using a high-content imaging system.

-

-

Data Analysis: The ratio of nuclear to cytoplasmic p53 fluorescence intensity is quantified. The IC50 value for p53 nuclear translocation is determined from the dose-response curve.

In Vivo Pharmacokinetic Study in Preclinical Species

This study aimed to characterize the pharmacokinetic profile of NVP-CGM097 in various animal models.

-

Animal Models: OF-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used.

-

Drug Administration:

-

Intravenous (i.v.): A single dose of NVP-CGM097 was administered intravenously to assess clearance, volume of distribution, and half-life.

-

Oral (p.o.): A single oral gavage dose was administered to determine oral bioavailability.

-

-

Sample Collection: Blood samples were collected at predetermined time points after drug administration.

-

Sample Analysis: The concentration of NVP-CGM097 in the blood samples was quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vss), elimination half-life (t1/2), and oral bioavailability (F).

Mandatory Visualizations

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.

Caption: A generalized workflow for preclinical pharmacokinetic studies.

An In-depth Technical Guide to NVP-CGM097 Stereoisomer Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for the stereoisomers of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction: The p53-MDM2 Axis and NVP-CGM097

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] The E3 ubiquitin ligase MDM2 (also known as HDM2 in humans) is a key negative regulator of p53.[3][4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[4] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2.[3] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and suppress tumor growth.[3][5]

NVP-CGM097 is a small molecule inhibitor developed to disrupt the MDM2-p53 protein-protein interaction.[5][6] It is a dihydroisoquinolinone derivative that has undergone phase I clinical trials for the treatment of p53 wild-type tumors.[6][7] This guide focuses on the validation of its biological target, with a particular emphasis on the stereochemical aspects of its activity.

Mechanism of Action: Restoring p53 Function

NVP-CGM097 exerts its anti-tumor effects by binding to MDM2 at the p53-binding pocket, thereby blocking the interaction between MDM2 and p53.[8] This disruption leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of its target genes.[6] These target genes, such as p21, PUMA, and MDM2 itself, mediate the downstream effects of p53, including cell cycle arrest and apoptosis.[2][4][6]

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of NVP-CGM097 Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of NVP-CGM097 stereoisomers. NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation as a therapeutic agent for p53 wild-type tumors.[1][2][3] Understanding the differential activity of its stereoisomers is crucial for optimizing its therapeutic potential. This document outlines the key quantitative data, detailed experimental methodologies, and relevant biological pathways.

Core Concept: The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4] The activity of p53 is tightly regulated by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[5] NVP-CGM097 is designed to inhibit the interaction between p53 and MDM2, thereby reactivating p53's tumor-suppressive functions.[6]

Quantitative Data: Stereoisomer Potency

The stereochemistry of NVP-CGM097 at the C1 position of the dihydroisoquinolinone core is a critical determinant of its biological activity. The C1-(S)-stereoisomer is significantly more potent in inhibiting the p53-MDM2 interaction than the C1-(R)-stereoisomer.

| Compound | Target | Assay | IC50 | Reference |

| NVP-CGM097 (C1-(S)-stereoisomer precursor) | p53-MDM2 | TR-FRET | 2.3 nM | [1] |

| NVP-CGM097 (C1-(R)-stereoisomer precursor) | p53-MDM2 | TR-FRET | 1.17 µM | [1] |

| NVP-CGM097 (Compound 1) | p53-MDM2 | TR-FRET | 1.7 nM | [1] |

| NVP-CGM097 (Compound 1) | p53-MDM4 | TR-FRET | 2000 nM | [1] |

| NVP-CGM097 | MDM2 | Biochemical | Ki = 1.3 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the stereoisomers of NVP-CGM097.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between p53 and MDM2.

Methodology:

-

Reagent Preparation:

-

Recombinant human MDM2 protein tagged with Glutathione S-transferase (GST).

-

A biotinylated peptide derived from the p53 transactivation domain.

-

Europium (Eu3+) cryptate-labeled streptavidin (donor fluorophore).

-

Allophycocyanin (XL665)-labeled anti-GST antibody (acceptor fluorophore).

-

Serial dilutions of NVP-CGM097 stereoisomers in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well low-volume white plate, add the MDM2-GST, p53-peptide-Biotin, and the test compound (NVP-CGM097 stereoisomer).

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibration.

-

Add the Eu3+-streptavidin and XL665-anti-GST antibody.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor).

-

The TR-FRET signal is calculated as the ratio of the acceptor signal to the donor signal.

-

Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

-

Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the impact of NVP-CGM097 stereoisomers on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture and Plating:

-

Culture human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116) in appropriate media.[8]

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of NVP-CGM097 stereoisomers in complete cell culture medium.

-

Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[8]

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

-

Western Blotting for p53 Pathway Activation

This technique is used to detect the upregulation of p53 and its downstream target proteins, such as p21 and MDM2, following treatment with NVP-CGM097 stereoisomers.

Methodology:

-

Cell Treatment and Lysis:

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., actin) overnight at 4°C.[5][12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Conclusion

The in vitro characterization of NVP-CGM097 stereoisomers unequivocally demonstrates the superior potency of the C1-(S)-enantiomer in disrupting the p53-MDM2 interaction and activating the p53 pathway in cancer cells. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of MDM2 inhibitors as a promising class of anti-cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

NVP-CGM097 and its Interaction with the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the negative regulation of p53 by MDM2, NVP-CGM097 reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of NVP-CGM097, with a focus on its mechanism of action, interaction with the p53 pathway, and the experimental methodologies used for its characterization. While the stereochemistry of MDM2 inhibitors can significantly impact their activity, public domain literature on NVP-CGM097 primarily discusses it as a single entity, without a comparative analysis of its potential stereoisomers.

Introduction to NVP-CGM097

NVP-CGM097 is a dihydroisoquinolinone derivative that was identified through a virtual screening and subsequent medicinal chemistry optimization.[3] It is a highly potent and selective inhibitor of the MDM2-p53 interaction and has been evaluated in Phase I clinical trials for the treatment of p53 wild-type tumors.[1][2] NVP-CGM097 binds to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for proteasomal degradation.

Interaction with the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activation in response to cellular stress, such as DNA damage, leads to the transcriptional activation of genes involved in cell cycle arrest, DNA repair, and apoptosis. MDM2 is an E3 ubiquitin ligase that is a key negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.

NVP-CGM097 reactivates the p53 pathway by inhibiting the MDM2-p53 interaction. This leads to the stabilization and accumulation of p53 in the nucleus, where it can then transcriptionally activate its target genes, including p21 (CDKN1A), PUMA, and MDM2 itself (as part of a negative feedback loop). The activation of these downstream targets ultimately results in cell cycle arrest and apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of p53 regulation and the mechanism of action of NVP-CGM097.

Quantitative Data

The following tables summarize the in vitro binding affinity and cellular activity of NVP-CGM097.

Table 1: In Vitro Binding Affinity of NVP-CGM097

| Target | Assay | IC50 (nM) | Reference |

| Human MDM2 | TR-FRET | 1.7 | [1] |

| Human MDM4 | TR-FRET | 2000 | [1] |

Table 2: Cellular Activity of NVP-CGM097

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| p53 wild-type cells | p53 Nuclear Translocation | p53 redistribution | 0.224 | [1] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the in vitro binding affinity of NVP-CGM097 to the MDM2 protein by measuring the disruption of the MDM2-p53 interaction.

Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to MDM2 and an acceptor fluorophore (e.g., XL665) conjugated to a p53-derived peptide. When MDM2 and the p53 peptide are in close proximity (i.e., bound), excitation of the donor fluorophore results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor like NVP-CGM097 competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

Methodology:

-

Reagents:

-

Recombinant human MDM2 protein tagged with a donor fluorophore.

-

A synthetic peptide derived from the p53 transactivation domain tagged with an acceptor fluorophore.

-

NVP-CGM097 at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Add a fixed concentration of the donor-labeled MDM2 and acceptor-labeled p53 peptide to the wells of a microplate.

-

Add varying concentrations of NVP-CGM097 to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader capable of time-resolved fluorescence measurements.

-

The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by plotting the FRET signal against the inhibitor concentration.

-

Figure 2: Experimental workflow for the TR-FRET based MDM2-p53 binding assay.

p53 Nuclear Translocation Assay

This cell-based assay is used to determine the ability of NVP-CGM097 to stabilize p53 and promote its accumulation in the nucleus.

Principle: In unstressed cells with functional MDM2, p53 is predominantly located in the cytoplasm and is continuously degraded. Inhibition of the MDM2-p53 interaction by NVP-CGM097 prevents p53 degradation and leads to its accumulation and translocation into the nucleus. This change in the subcellular localization of p53 can be visualized and quantified using immunofluorescence microscopy.

Methodology:

-

Cell Culture:

-

Plate p53 wild-type cells (e.g., MCF-7) on coverslips or in a multi-well imaging plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of NVP-CGM097 for a defined period (e.g., 24 hours). Include a vehicle-treated control.

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

-

Incubate the cells with a primary antibody specific for p53.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images of the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p53 in a large number of cells for each treatment condition.

-

The IC50 for p53 nuclear translocation is the concentration of NVP-CGM097 that results in a 50% increase in the nuclear-to-cytoplasmic p53 fluorescence ratio.

-

Figure 3: Experimental workflow for the p53 nuclear translocation assay.

Conclusion

NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction. It effectively reactivates the p53 pathway in cancer cells harboring wild-type p53, leading to desired anti-tumor responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on p53-MDM2 targeted therapies. Further investigation into the specific stereoisomers of NVP-CGM097 could provide deeper insights into its structure-activity relationship and potentially lead to the development of even more potent and selective second-generation inhibitors.

References

Species-Specific Activity of NVP-CGM097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, which has entered clinical development for the treatment of p53 wild-type tumors.[1][2] By disrupting the interaction between p53 and its primary negative regulator, MDM2, NVP-CGM097 stabilizes p53, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the species-specific activity of NVP-CGM097, focusing on its differential effects on human, dog, mouse, and rat MDM2. While NVP-CGM097 is a specific stereoisomer, this guide will focus on the activity of this clinically relevant molecule, as comparative data for its other stereoisomers are not extensively available in public literature.

Data Presentation

Table 1: Species-Specific Biochemical Activity of NVP-CGM097 against MDM2

The following table summarizes the inhibitory constants (Ki) of NVP-CGM097 against MDM2 from different species, as determined by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[1]

| Species | MDM2 Ki (nM) for NVP-CGM097 |

| Human | 1.3 |

| Dog | 20.8 |

| Mouse | 66.3 |

| Rat | 48.1 |

Data extracted from Holzer et al., J Med Chem, 2015.[1]

Table 2: Cellular Activity of NVP-CGM097 in Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) of NVP-CGM097 in various human cancer cell lines with wild-type p53.

| Cell Line | Assay Type | IC50 (nM) |

| SJSA-1 (Osteosarcoma) | Cell Proliferation | 940 |

| HCT116 (Colon Cancer) | Cell Proliferation | Not explicitly provided, but potent activity demonstrated |

| Multiple p53-wt cell lines | Cell Proliferation | Pronounced inhibition |

Data from various sources, including Holzer et al., J Med Chem, 2015 and others.[1][4]

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction

This biochemical assay is used to measure the inhibition of the MDM2-p53 interaction by NVP-CGM097.

Materials:

-

Recombinant human, dog, mouse, or rat MDM2 protein (N-terminal domain)

-

A biotinylated p53-derived peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-GST antibody (acceptor fluorophore), assuming GST-tagged MDM2

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of NVP-CGM097 in the assay buffer.

-

In a 384-well plate, add the MDM2 protein, the biotinylated p53 peptide, and the serially diluted NVP-CGM097 or vehicle control.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Add a mixture of Europium-labeled streptavidin and APC-labeled anti-GST antibody to each well.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Proliferation Assay (e.g., using SJSA-1 cells)

This assay assesses the effect of NVP-CGM097 on the growth of cancer cells.

Materials:

-

SJSA-1 human osteosarcoma cells (p53 wild-type, MDM2 amplified)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

NVP-CGM097

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed SJSA-1 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of NVP-CGM097 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

p53 Nuclear Translocation Assay

This imaging-based assay visualizes the movement of p53 from the cytoplasm to the nucleus upon treatment with NVP-CGM097.[1]

Materials:

-

p53 wild-type cells (e.g., HCT116)

-

Cell culture plates with optically clear bottoms

-

NVP-CGM097

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against p53

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed cells onto appropriate imaging plates and allow them to attach.

-

Treat the cells with various concentrations of NVP-CGM097 or vehicle control for a defined period (e.g., 4-24 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-p53 antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic p53 fluorescence intensity.

-

Determine the concentration of NVP-CGM097 that induces a half-maximal increase in nuclear p53.

Mandatory Visualizations

Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.

Caption: A generalized experimental workflow for the evaluation of an MDM2 inhibitor like NVP-CGM097.

References

- 1. content.abcam.com [content.abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NVP-CGM097 Stereoisomer in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein, also known as Human Double Minute 2 (HDM2).[1][2][3][4] It functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[4][5][6] In cancer cells with wild-type p53, MDM2 targets p53 for proteasomal degradation, thereby suppressing its function.[5][6] NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53.[4][5] This reactivation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making NVP-CGM097 a promising therapeutic agent for tumors harboring wild-type p53.[1][7][8] The active form of the molecule is the (S)-stereoisomer.[3]

These application notes provide detailed protocols for the use of the NVP-CGM097 stereoisomer in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action: p53-MDM2 Interaction

NVP-CGM097 is an inhibitor of the p53-MDM2 protein-protein interaction.[2] By binding to MDM2, it blocks the E3 ubiquitin ligase activity of MDM2 towards p53, leading to p53 accumulation and subsequent activation of downstream target genes that control cell cycle progression and apoptosis.[5][6]

Caption: p53 Signaling Pathway and the Role of NVP-CGM097.

Quantitative Data Summary

The following tables summarize the in vitro activity of NVP-CGM097 across various cancer cell lines.

Table 1: In Vitro Binding Affinity and Cellular Potency of NVP-CGM097

| Parameter | Value | Reference |

| Binding Affinity (Ki) for hMDM2 | 1.3 nM | [1][4] |

| p53 Nuclear Translocation (IC50) | 0.224 µM | [3][4] |

Table 2: Anti-proliferative Activity of NVP-CGM097 in p53 Wild-Type (WT) and p53-Null Cell Lines

| Cell Line | p53 Status | Assay | IC50 / GI50 (nM) | Reference |

| HCT116 | WT | Cell Proliferation | 454 | [3][5] |

| HCT116 | Null | Cell Proliferation | 15,983 | [3][5] |

| SJSA-1 | WT (MDM2 amplified) | Cell Proliferation | 350 | [4] |

| GOT1 | WT | Cell Viability (96h) | ~1,840 (calculated from % decline) | [7][9] |

| BON1 | Mutated | Cell Viability | Resistant | [7][8] |

| NCI-H727 | Mutated | Cell Viability | Resistant | [7][8] |

Table 3: Effect of NVP-CGM097 on Cell Viability in GOT1 (p53 WT) Cells after 96 hours

| Concentration (nM) | % Decline in Cell Viability (Mean ± SD) | p-value | Reference |

| 100 | 15.1 ± 9.2% | < 0.05 | [7][8] |

| 500 | 22.6 ± 6.6% | < 0.01 | [7][8] |

| 2,500 | 52.3 ± 9.2% | < 0.01 | [7][8] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of NVP-CGM097 in cell culture.

Caption: General Experimental Workflow for NVP-CGM097 Evaluation.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of NVP-CGM097 on cell proliferation and viability.

Materials:

-

NVP-CGM097 (S)-stereoisomer

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

p53 wild-type and p53-mutant/null cancer cell lines (e.g., HCT116, SJSA-1, GOT1, BON1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 1,500-50,000 cells/well (optimize for each cell line, e.g., GOT1 at 50,000 cells/well) in 100 µL of complete medium.[9]

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of NVP-CGM097 in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.[4][7] Include a DMSO-only vehicle control.

-

Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

-

Incubation:

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well.

-

Incubate for 2-4 hours at 37°C with gentle shaking to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Protocol 2: Western Blot Analysis for p53 Pathway Proteins

This protocol assesses the effect of NVP-CGM097 on the protein levels of p53 and its downstream targets.

Materials:

-

6-well cell culture plates

-

NVP-CGM097 and DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Imaging:

-

Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of NVP-CGM097 on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

NVP-CGM097 and DMSO

-

PBS and Trypsin-EDTA

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Cell Harvesting and Fixation:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

Add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Troubleshooting

-

Low Compound Activity: Ensure the NVP-CGM097 is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%). Confirm the p53 status of the cell line, as NVP-CGM097 is most effective in p53 wild-type cells.[7][8]

-

High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.

-

Variable Cell Viability Results: Ensure consistent cell seeding density and even distribution of cells in the wells. Minimize edge effects on 96-well plates by not using the outer wells for experimental samples.

Safety Precautions

NVP-CGM097 is a bioactive compound. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of according to institutional guidelines for chemical waste.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]

- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

Application Notes and Protocols: NVP-CGM097 (S-stereoisomer) Dosage for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the potent and selective MDM2 inhibitor, NVP-CGM097, in mouse models, with a focus on dosage, formulation, and experimental protocols. The information is curated from preclinical studies to guide the design and execution of future research.

NVP-CGM097 is a dihydroisoquinolinone derivative that functions by inhibiting the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor pathway.[1][2][3] Preclinical development has identified the C1-(S)-stereoisomer as the active configuration, possessing favorable pharmacokinetic properties.[3] Therefore, the dosages and protocols described herein pertain to this active stereoisomer. A critical consideration for in vivo studies is the species-specific binding of NVP-CGM097, which is significantly more potent against human MDM2 than mouse MDM2.[3]

Data Presentation: Quantitative Summary of In Vivo Dosages

The following tables summarize the dosages and administration schedules of NVP-CGM097 used in various mouse models.

Table 1: NVP-CGM097 Dosage and Administration in SJSA-1 Osteosarcoma Xenograft Mouse Model

| Dosage | Administration Route | Dosing Schedule | Vehicle | Mouse Strain | Efficacy Outcome | Reference |

| 25 mg/kg | Oral (PO) | Daily | 0.5% Hydroxypropyl methylcellulose (B11928114) | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | 50% reduction in tumor growth compared to vehicle | [1] |

| 50 mg/kg | Oral (PO) | Daily | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Stable disease (T/C = 3%) | [1] |

| 100 mg/kg | Oral (PO) | Daily | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | 65% tumor regression after 10 days | [1] |

| 50 mg/kg | Oral (PO) | Three times a week (3qw) | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Similar regression levels to daily dosing | [1] |

| 50 mg/kg | Oral (PO) | Twice a week (2qw) | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Similar regression levels to daily dosing | [1] |

| 50 mg/kg | Oral (PO) | 3 days on / 4 days off | 0.5% Hydroxypropyl methylcellulose | Athymic Nude (Hsd:Athymic Nude-Foxn1nu) | Similar regression levels to daily dosing | [1] |

Table 2: NVP-CGM097 Dosage and Administration in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Patient-Derived Xenograft (PDX) Mouse Model

| Dosage | Administration Route | Dosing Schedule | Vehicle | Mouse Strain | Efficacy Outcome | Reference |

| Not specified | Not specified | Daily | Not specified | NOD.SCID.IL2Rɣ-/- (NSG) | Markedly improved overall survival (median 73 vs 28 days for vehicle) | [4][5] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an SJSA-1 Xenograft Mouse Model

This protocol is adapted from the methodology described by Bauer et al., 2021.[1]

1. Animal Model:

-

Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu), 7–8 weeks old, weighing 20–22 g.[1]

-

House animals in a pathogen-controlled environment with ad libitum access to food and water.[1]

2. Tumor Cell Implantation:

-

Expand SJSA-1 human osteosarcoma cells in vitro.

-

Inject tumor cells subcutaneously into the right flank of the mice.

3. Tumor Growth Monitoring and Group Allocation:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a mean size of approximately 100 mm³, randomize animals into treatment and control groups (n=6 per group).[1]

4. NVP-CGM097 Formulation and Administration:

-

Freshly dissolve NVP-CGM097 in 0.5% hydroxypropyl methylcellulose for oral administration.[1]

-

Administer the formulation orally (PO) at a volume of 10 mL/kg.[1]

-

Dose animals according to the schedules outlined in Table 1 for a duration of 14 days.[1]

5. Efficacy Assessment:

-

Measure tumor volumes throughout the study.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).

6. Pharmacodynamic (PD) Analysis (Optional):

-

For PD experiments, administer a single dose of NVP-CGM097 (e.g., 50 or 100 mg/kg).[1]

-

Collect blood and tumor samples at various time points (e.g., 0, 1, 3, 8, 16, 24, and 48 hours) post-dose.[1]

-

Analyze tumors for the expression of p53 target genes such as p21, PUMA, and MDM2 by methods like NanoString analysis or qPCR to confirm target engagement.[1]

Protocol 2: In Vivo Efficacy Study in a B-ALL PDX Mouse Model

This protocol is based on the study by Carol et al., as described in a research abstract.[4][5]

1. Animal Model:

2. PDX Establishment:

-

Inject B-ALL patient-derived xenograft cells into the mice.

3. Engraftment Monitoring and Group Allocation:

-

Monitor for engraftment by checking for >2% hCD45+/hCD19+ cells in the peripheral blood.[4]

-

Upon successful engraftment, randomize mice into vehicle and NVP-CGM097 treatment arms.[4][5]

4. NVP-CGM097 Administration:

5. Efficacy and Pharmacodynamic Assessment:

-